molecular formula C15H12N2O2 B12445780 5-Methyl-2-naphthalen-1-YL-3H-imidazole-4-carboxylic acid

5-Methyl-2-naphthalen-1-YL-3H-imidazole-4-carboxylic acid

Cat. No.: B12445780
M. Wt: 252.27 g/mol
InChI Key: LBSANROXHYWKTK-UHFFFAOYSA-N
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Description

5-methyl-2-(naphthalen-1-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a naphthalene group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(naphthalen-1-yl)-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]benzenesulfonamide with suitable reagents . The reaction conditions often include the use of dichloromethane as a solvent and reagents such as EDCI and DMAP to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(naphthalen-1-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the imidazole ring.

Scientific Research Applications

5-methyl-2-(naphthalen-1-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2-(naphthalen-1-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes . In cancer research, the compound might induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-2-(naphthalen-1-yl)-1H-imidazole-4-carboxylic acid apart is its unique combination of a naphthalene group and an imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

5-methyl-2-naphthalen-1-yl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C15H12N2O2/c1-9-13(15(18)19)17-14(16-9)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,16,17)(H,18,19)

InChI Key

LBSANROXHYWKTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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